molecular formula C16H16NO6P B1677904 Naftalofos CAS No. 1491-41-4

Naftalofos

Cat. No.: B1677904
CAS No.: 1491-41-4
M. Wt: 349.27 g/mol
InChI Key: QNSIFYWAPWSAIJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Naftalofos is an organophosphorus insecticide and veterinary anthelmintic drug . Its primary target is the enzyme cholinesterase . Cholinesterase plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. By inhibiting cholinesterase, this compound disrupts normal nerve function, leading to the death of parasitic nematodes .

Mode of Action

This compound interacts with its target, cholinesterase, by binding to the active site of the enzyme, thereby inhibiting its function . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at nerve junctions. The excess acetylcholine overstimulates the nerves, causing paralysis and eventual death of the parasitic nematodes .

Biochemical Pathways

It is known that the compound disrupts the normal functioning of the nervous system by affecting the cholinergic pathway . The accumulation of acetylcholine due to the inhibition of cholinesterase leads to overstimulation of the nerves, disrupting normal nerve signaling and leading to paralysis and death of the parasites .

Pharmacokinetics

As an organophosphorus compound, it is likely to be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys . These properties can impact the bioavailability of this compound, determining how much of the drug reaches its target site to exert its effect.

Result of Action

The primary result of this compound action at the molecular and cellular level is the disruption of normal nerve function. By inhibiting cholinesterase and causing an accumulation of acetylcholine, this compound overstimulates nerve cells, leading to paralysis and death of parasitic nematodes . This makes this compound effective as an anthelmintic drug.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. While specific data on this compound is limited, it is known that factors such as temperature, pH, and presence of other chemicals can affect the stability and activity of many pesticides . Additionally, the physical state of this compound is solid, and it has a melting point of 174°C , suggesting that it may be stable under a range of environmental conditions.

Biochemical Analysis

Biochemical Properties

Naftalofos plays a significant role in biochemical reactions, particularly in the inhibition of acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound disrupts nerve signal transmission, leading to the accumulation of acetylcholine . This interaction is critical in its function as a pesticide, as it affects the nervous systems of pests.

Cellular Effects

This compound impacts various cell types and cellular processes. In neuronal cells, it inhibits acetylcholinesterase, leading to excessive accumulation of acetylcholine, which can cause continuous nerve signal transmission and eventually result in neurotoxicity . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by disrupting normal enzymatic activities.

Molecular Mechanism

The molecular mechanism of this compound involves binding to the active site of acetylcholinesterase, thereby inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, leading to its accumulation in synaptic clefts . The excessive acetylcholine overstimulates cholinergic receptors, causing prolonged nerve impulses and potential neurotoxicity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable but can degrade under certain conditions, such as exposure to light and heat . Long-term exposure to this compound in vitro and in vivo studies has shown persistent inhibition of acetylcholinesterase, leading to prolonged neurotoxic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits acetylcholinesterase without causing significant toxicity. At high doses, this compound can lead to severe neurotoxic effects, including convulsions, respiratory failure, and even death . Threshold effects are observed, where a certain dosage level results in a marked increase in toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that include its biotransformation and detoxification. It interacts with enzymes such as cytochrome P450, which metabolizes this compound into less toxic compounds . These metabolic processes are crucial for reducing the toxicity of this compound and facilitating its excretion from the body.

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high lipid content, such as the nervous system, due to its lipophilic nature.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and the endoplasmic reticulum . It may also localize to synaptic vesicles in neuronal cells, where it exerts its inhibitory effects on acetylcholinesterase. Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Naftalofos can be synthesized through the reaction of N-hydroxynaphthalimide with diethyl phosphorochloridate . The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to achieve a product with over 98% purity .

Chemical Reactions Analysis

Types of Reactions: Naftalofos undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

(1,3-dioxobenzo[de]isoquinolin-2-yl) diethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16NO6P/c1-3-21-24(20,22-4-2)23-17-15(18)12-9-5-7-11-8-6-10-13(14(11)12)16(17)19/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSIFYWAPWSAIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)ON1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2042193
Record name Naftalofos
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1491-41-4
Record name Naftalofos
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Record name Naftalofos [USAN:INN:BAN]
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Record name Naftalofos
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Record name Naftalofos
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Record name Naftalofos
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Record name NAFTALOFOS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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